molecular formula C18H17NO2 B1627302 2-(4-Methoxybenzyloxy)-4-methylquinoline CAS No. 937184-70-8

2-(4-Methoxybenzyloxy)-4-methylquinoline

Cat. No. B1627302
M. Wt: 279.3 g/mol
InChI Key: NZVDQMQUHTVZAH-UHFFFAOYSA-N
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Description

“2-(4-Methoxybenzyloxy)-4-methylquinoline” is a chemical compound that is used in organic synthesis . It is also known as Dudley Reagent II .


Synthesis Analysis

This compound is used for the protection of alcohols and carboxylic acids under relatively neutral reaction conditions . It is prepared from 2-chloro-3-nitropyridine and p-methoxybenzyl (PMB) alcohol .


Molecular Structure Analysis

The empirical formula of this compound is C18H17NO2 . The molecular weight is 279.33 .


Chemical Reactions Analysis

This compound is used as a reagent for the protection of alcohols under relatively neutral and acidic reaction conditions . It reacts with various types of hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate (Me3SiOTf) to give the corresponding PMB ethers in high yields under mild conditions .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 73-78°C . The density is 1.2±0.1 g/cm3 .

Scientific Research Applications

Pharmaceuticals

Application Summary

In pharmaceuticals, it serves as a precursor for the synthesis of drug intermediates. Its derivatives are being studied for their potential use in creating new medications .

Methods and Procedures

The compound undergoes various synthetic transformations, including halogenation and cross-coupling reactions, to produce intermediates for further drug development.

Results and Outcomes

The synthesized intermediates have shown promise in preliminary biological assays, suggesting the potential for the development of new therapeutic agents.

Analytical Chemistry

Application Summary

“2-(4-Methoxybenzyloxy)-4-methylquinoline” is applied in analytical chemistry as a standard or reagent in chromatographic analysis and spectrometry .

Methods and Procedures

It is used to calibrate instruments and as a reference compound in the quantification of various analytes due to its stable and distinct chemical properties.

Results and Outcomes

The compound provides accurate and reliable benchmarks, contributing to the precise measurement of substances in complex mixtures.

Organic Chemistry

Application Summary

This compound is widely used in organic synthesis, particularly as a protecting group for alcohols and phenols during multi-step syntheses .

Methods and Procedures

It is applied to protect hydroxy groups, which can then be deprotected under mild conditions without affecting other sensitive functional groups in the molecule.

Results and Outcomes

The use of “2-(4-Methoxybenzyloxy)-4-methylquinoline” has enabled the successful completion of complex organic syntheses with high selectivity and yield.

Materials Science

Application Summary

In materials science, derivatives of this compound are investigated for their ability to form complexes with metal cations, which has implications for the development of new materials .

Methods and Procedures

The compound is incorporated into polymeric structures or used to modify surfaces to enhance material properties such as stability and reactivity.

Results and Outcomes

The modified materials exhibit improved performance characteristics, including increased durability and enhanced catalytic activity.

Catalysis

Application Summary

“2-(4-Methoxybenzyloxy)-4-methylquinoline” is explored for its role in catalysis, particularly in facilitating various organic transformations .

Methods and Procedures

It is used in conjunction with other catalysts to promote reactions such as oxidation, reduction, and C-C bond formation.

Results and Outcomes

The compound has shown to increase the efficiency and selectivity of catalytic processes, leading to more sustainable and cost-effective chemical production.

This analysis provides a snapshot of the diverse applications of “2-(4-Methoxybenzyloxy)-4-methylquinoline” in scientific research. Each application leverages the unique chemical properties of the compound to advance knowledge and technology in its respective field.

Oncology Research

Application Summary

This compound is instrumental in oncology research, particularly in the development of anti-tumor drugs .

Methods and Procedures

It serves as a key intermediate in the synthesis of molecules with potential anti-cancer properties. The compound is modified through various chemical reactions to produce agents that can be tested against cancer cell lines.

Results and Outcomes

The derivatives of “2-(4-Methoxybenzyloxy)-4-methylquinoline” have shown efficacy in inhibiting the growth of certain tumor cells, indicating its promise as a precursor for anti-cancer drugs.

Boronic Acid Derivatives

Application Summary

Derivatives of this compound, such as boronic acids, are used in cross-coupling reactions which are pivotal in the synthesis of complex organic molecules .

Methods and Procedures

These derivatives act as coupling partners in Suzuki-Miyaura reactions, which are widely employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Results and Outcomes

The use of these boronic acid derivatives has led to the efficient creation of biaryl structures, which are core components in many active pharmaceutical ingredients.

Chemical Sensors

Application Summary

“2-(4-Methoxybenzyloxy)-4-methylquinoline” is explored for its use in chemical sensors due to its ability to bind selectively with certain analytes .

Methods and Procedures

The compound is incorporated into sensor devices where it acts as a recognition element. Its interaction with the target analyte induces a measurable signal change.

Results and Outcomes

The sensors developed using this compound demonstrate high selectivity and sensitivity, making them useful for detecting specific chemicals in various environments.

Environmental Science

Application Summary

In environmental science, this compound is studied for its role in the degradation of pollutants .

Methods and Procedures

It is used as a catalyst or reactant in processes designed to break down harmful environmental contaminants, such as persistent organic pollutants.

Results and Outcomes

The application of “2-(4-Methoxybenzyloxy)-4-methylquinoline” in these processes has shown potential in reducing the concentration of targeted pollutants, contributing to cleaner ecosystems.

Nanotechnology

Application Summary

The compound is utilized in the field of nanotechnology to modify the surface properties of nanoparticles .

Methods and Procedures

It is used to functionalize the surface of nanoparticles to improve their dispersion, stability, and interaction with other materials.

Results and Outcomes

The functionalized nanoparticles exhibit enhanced performance in various applications, including drug delivery and catalysis.

Photophysics

Application Summary

“2-(4-Methoxybenzyloxy)-4-methylquinoline” is used in photophysical studies due to its light-absorbing properties .

Methods and Procedures

The compound is incorporated into photophysical systems to study energy transfer processes and the behavior of excited states.

Results and Outcomes

The insights gained from these studies are valuable for the development of new photonic materials and devices.

These additional applications highlight the versatility of “2-(4-Methoxybenzyloxy)-4-methylquinoline” in various scientific disciplines, showcasing its potential to contribute significantly to research and technological advancements.

Synthetic Organic Chemistry

Application Summary

This compound is used in synthetic organic chemistry for the protection of hydroxy groups during complex molecule synthesis .

Methods and Procedures

It reacts with various types of hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate to give the corresponding ethers under mild conditions.

Results and Outcomes

The method has proven to be efficient for the p-methoxybenzylation of hydroxy groups, providing high yields and stability throughout the process.

Catalysis Research

Application Summary

In catalysis research, the compound is investigated for its ability to act as a ligand in transition metal complexes .

Methods and Procedures

“2-(4-Methoxybenzyloxy)-4-methylquinoline” forms complexes with metals, which are then used as catalysts in various organic transformations.

Results and Outcomes

The metal complexes exhibit enhanced catalytic activity, leading to more efficient and selective chemical reactions.

Chemical Education

Application Summary

“2-(4-Methoxybenzyloxy)-4-methylquinoline” serves as a teaching tool in chemical education for demonstrating various organic reactions .

Methods and Procedures

The compound is used in educational laboratory settings to illustrate the principles of organic synthesis and reaction mechanisms.

Results and Outcomes

Students gain hands-on experience and a deeper understanding of organic chemistry through the practical application of this compound.

Photodynamic Therapy

Application Summary

The compound’s derivatives are explored for their use in photodynamic therapy as photosensitizers .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3. It causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage .

Future Directions

The compound is a key reagent in organic synthesis, especially in the protection of alcohols and carboxylic acids. It is expected to continue to play a significant role in the field of organic chemistry .

properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13-11-18(19-17-6-4-3-5-16(13)17)21-12-14-7-9-15(20-2)10-8-14/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVDQMQUHTVZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583126
Record name 2-[(4-Methoxyphenyl)methoxy]-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxybenzyloxy)-4-methylquinoline

CAS RN

937184-70-8
Record name 2-[(4-Methoxyphenyl)methoxy]-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methoxybenzyloxy)-4-methylquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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